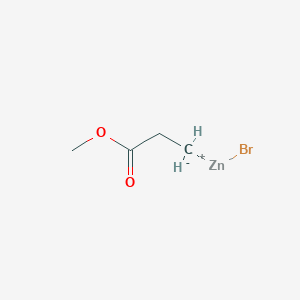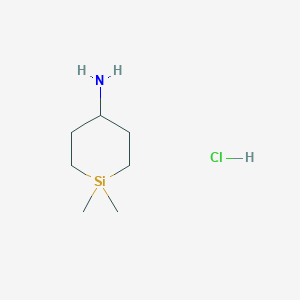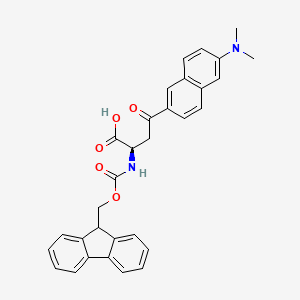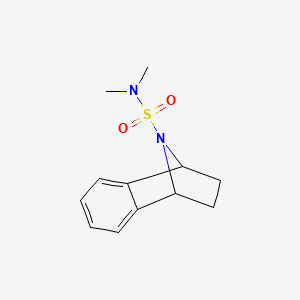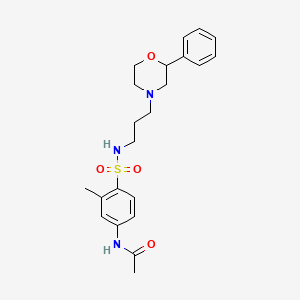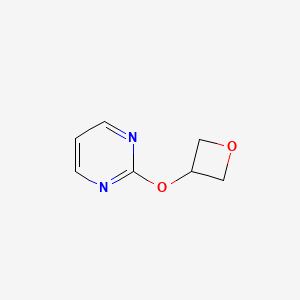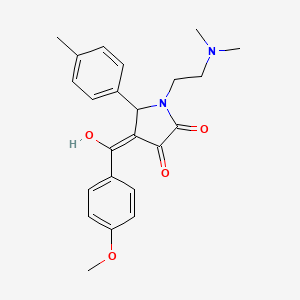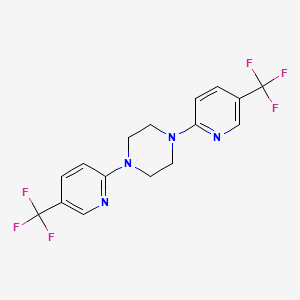
1,4-Bis(5-(Trifluormethyl)-2-pyridyl)piperazin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(5-(trifluoromethyl)-2-pyridyl)piperazine is a compound that features a piperazine ring substituted with two pyridyl groups, each bearing a trifluoromethyl group
Wissenschaftliche Forschungsanwendungen
1,4-Bis(5-(trifluoromethyl)-2-pyridyl)piperazine has several scientific research applications:
Medicinal Chemistry: The piperazine ring is a common scaffold in drug design, and the trifluoromethyl groups can enhance the pharmacokinetic properties of the compound.
Materials Science: The compound can be used in the design of new materials with specific electronic properties due to the presence of the trifluoromethyl groups.
Biological Studies: The compound can be used as a ligand in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Wirkmechanismus
Target of Action
Similar compounds with apiperazine core are known to interact with various biological targets, including neurotransmitter receptors and transporters .
Mode of Action
It’s known that piperazine derivatives often act asligands , binding to their target proteins and modulating their activity . The trifluoromethyl groups and pyridyl rings in the compound could potentially enhance its binding affinity and selectivity.
Biochemical Pathways
Compounds with similar structures have been used in the design and synthesis of emitters exhibiting thermally activated delayed fluorescence (tadf) .
Pharmacokinetics
The compound’s molecular weight (not provided) and its physicochemical properties such as density (1381 g/mL at 25°C), boiling point (116°C), and vapor pressure (221 mmHg at 25°C) could influence its pharmacokinetic profile .
Result of Action
Similar compounds have been used in the design and synthesis of emitters exhibiting thermally activated delayed fluorescence (tadf), indicating potential applications in optoelectronic devices .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(5-(trifluoromethyl)-2-pyridyl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The yields of these reactions can range from 81% to 91% .
Industrial Production Methods
While specific industrial production methods for 1,4-Bis(5-(trifluoromethyl)-2-pyridyl)piperazine are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis(5-(trifluoromethyl)-2-pyridyl)piperazine can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the reactions of 1,4-Bis(5-(trifluoromethyl)-2-pyridyl)piperazine include bases like DBU and oxidizing or reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the trifluoromethyl groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(trifluoromethyl)benzene: This compound also contains trifluoromethyl groups but lacks the piperazine ring, making it less versatile in biological applications.
Bis(phthalimido)piperazine: This compound features a piperazine ring with phthalimido groups, which can be used in antimicrobial applications.
Uniqueness
1,4-Bis(5-(trifluoromethyl)-2-pyridyl)piperazine is unique due to the combination of the piperazine ring and the trifluoromethyl-substituted pyridyl groups. This structure provides a balance of chemical stability, biological activity, and potential for functionalization, making it a valuable compound in various research fields.
Eigenschaften
IUPAC Name |
1,4-bis[5-(trifluoromethyl)pyridin-2-yl]piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F6N4/c17-15(18,19)11-1-3-13(23-9-11)25-5-7-26(8-6-25)14-4-2-12(10-24-14)16(20,21)22/h1-4,9-10H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJPVXBIUDRQLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C3=NC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F6N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2,4-Dichlorophenyl)-6,6-dimethyl-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile](/img/structure/B2371212.png)
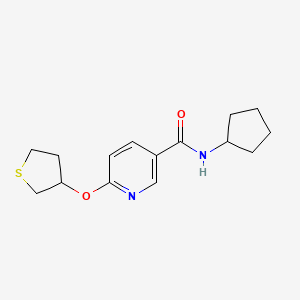
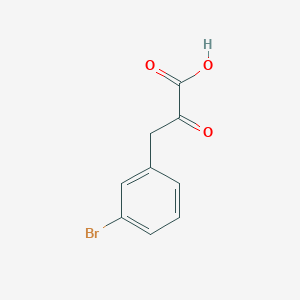
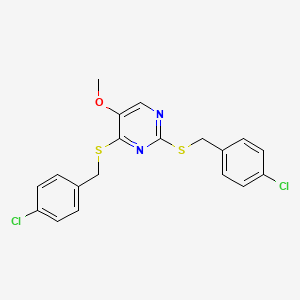
![1-[(Z)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B2371220.png)
![N-(2-Methylpropyl)-4-[(3-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2371221.png)
![2-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-6-tert-butyl-2,3-dihydropyridazin-3-one](/img/structure/B2371222.png)
